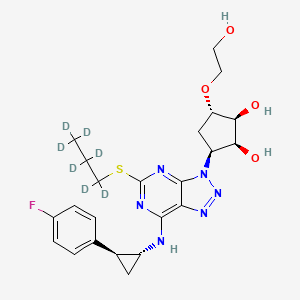
Ticagrelor impurity-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticagrelor impurity-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation, making it an essential drug in the management of acute coronary syndrome and other cardiovascular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity-d7 involves several steps, including the condensation of pyrimidine amine derivatives with cyclopentyl derivatives, followed by the construction of triazole compounds through diazotization. The process typically uses reagents such as ethylene glycol, water, acetonitrile, and hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity, with each stage independently optimized for scalability and safety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of safer and more efficient reagents, such as resin-NO2, to catalyze the formation of the triazole ring. This method ensures a high overall yield and purity, making it suitable for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ticagrelor impurity-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethylene glycol. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound with high purity and yield .
Wissenschaftliche Forschungsanwendungen
Ticagrelor impurity-d7 has several scientific research applications, including:
Wirkmechanismus
Ticagrelor impurity-d7 exerts its effects by interacting with the P2Y12 receptor, similar to ticagrelor. The P2Y12 receptor couples with Gαi2 and other Gi proteins, inhibiting adenylyl cyclase and activating PI3K, Akt, Rap1b, and potassium channels. These downstream effects mediate hemostasis and lead to platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist but with irreversible binding.
Prasugrel: Similar to clopidogrel, it also binds irreversibly to the P2Y12 receptor.
Cangrelor: A reversible P2Y12 receptor antagonist like ticagrelor but with a different chemical structure.
Uniqueness
Ticagrelor impurity-d7 is unique due to its deuterated form, which provides stability and allows for more precise analytical measurements. Its reversible binding to the P2Y12 receptor also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C23H29FN6O4S |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
(1S,2S,3S,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29FN6O4S/c1-2-9-35-23-26-21(25-15-10-14(15)12-3-5-13(24)6-4-12)18-22(27-23)30(29-28-18)16-11-17(34-8-7-31)20(33)19(16)32/h3-6,14-17,19-20,31-33H,2,7-11H2,1H3,(H,25,26,27)/t14-,15+,16-,17-,19-,20+/m0/s1/i1D3,2D2,9D2 |
InChI-Schlüssel |
ASMJTLOWUSPYAW-GFLZYEQCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC=C(C=C5)F |
Kanonische SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



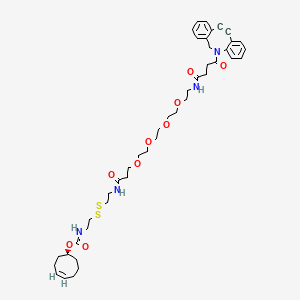
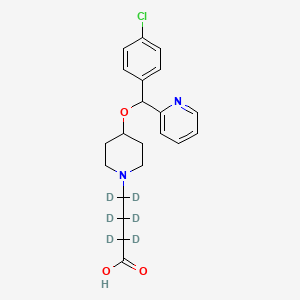

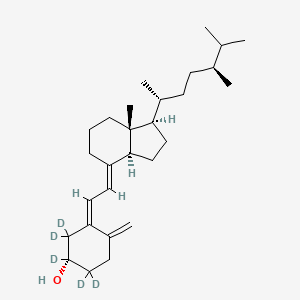
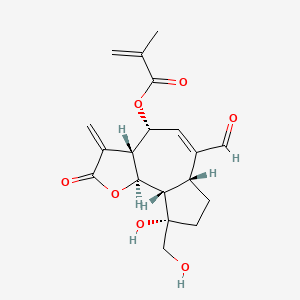
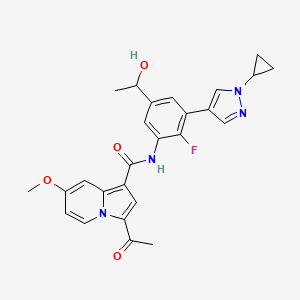
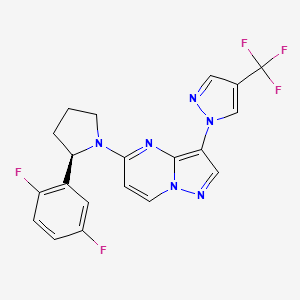
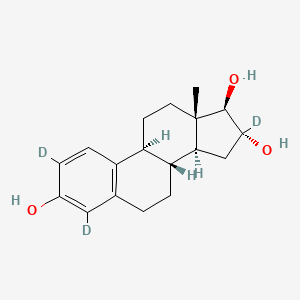

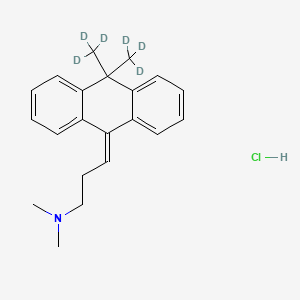
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

